molecular formula C10H13NO5 B2702025 [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid CAS No. 2279122-94-8

[5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid

Cat. No.: B2702025
CAS No.: 2279122-94-8
M. Wt: 227.216
InChI Key: UNGNFPGBXLKGDV-UHFFFAOYSA-N
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Description

[5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid: is a complex organic compound with a unique structure that includes a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyridine derivative with an ester, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the tetrahydropyridine ring are replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid is studied for its potential effects on cellular processes and its role in metabolic pathways.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]propionic acid
  • [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]butyric acid

Comparison: Compared to similar compounds, [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(5-methoxycarbonyl-6-methyl-2-oxo-3,4-dihydro-1H-pyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-5-7(10(15)16-2)3-6(4-8(12)13)9(14)11-5/h6H,3-4H2,1-2H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGNFPGBXLKGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(=O)N1)CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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